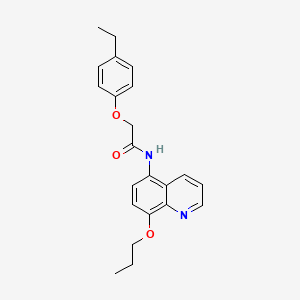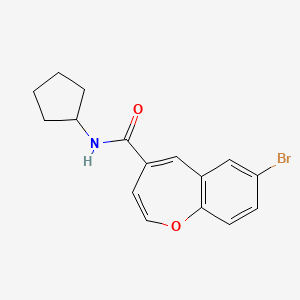![molecular formula C21H22N6OS B11319621 1,3-Benzoxazol-2-YL [(7-isobutyl-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl] sulfide](/img/structure/B11319621.png)
1,3-Benzoxazol-2-YL [(7-isobutyl-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl] sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le sulfure de (7-isobutyl-8,9-diméthyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)méthyl-1,3-benzoxazol-2-YL est un composé hétérocyclique complexe qui combine les caractéristiques structurales du benzoxazole et de la pyrrolotriazolopyrimidine
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du sulfure de (7-isobutyl-8,9-diméthyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)méthyl-1,3-benzoxazol-2-YL implique généralement des réactions en plusieurs étapes à partir de précurseurs facilement disponibles. Une approche courante est la condensation de la 2-aminophénol avec un aldéhyde approprié pour former le noyau benzoxazole . Cet intermédiaire est ensuite couplé avec un dérivé de pyrrolotriazolopyrimidine dans des conditions spécifiques pour obtenir le produit final.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des conditions réactionnelles optimisées pour garantir un rendement élevé et une pureté élevée. Cela comprend l'utilisation de catalyseurs avancés, des conditions de température et de pression contrôlées, ainsi que des techniques de purification telles que la recristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Le sulfure de (7-isobutyl-8,9-diméthyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)méthyl-1,3-benzoxazol-2-YL subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents comme le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Des réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Des réactions de substitution nucléophile et électrophile sont possibles, en fonction des groupes fonctionnels présents.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène, permanganate de potassium.
Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium.
Substitution : Agents halogénants, nucléophiles comme les amines ou les thiols.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire les alcools ou les amines correspondants.
4. Applications de la recherche scientifique
Le sulfure de (7-isobutyl-8,9-diméthyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)méthyl-1,3-benzoxazol-2-YL a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme unité de construction pour la synthèse de molécules plus complexes.
Médecine : Exploration de ses effets thérapeutiques potentiels, notamment ses activités anti-inflammatoires et antioxydantes.
5. Mécanisme d'action
Le mécanisme d'action du sulfure de (7-isobutyl-8,9-diméthyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)méthyl-1,3-benzoxazol-2-YL implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Par exemple, il peut inhiber l'activité de certaines enzymes impliquées dans l'inflammation ou le stress oxydatif, exerçant ainsi ses effets anti-inflammatoires et antioxydants.
Applications De Recherche Scientifique
1,3-Benzoxazol-2-YL [(7-isobutyl-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl] sulfide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Mécanisme D'action
The mechanism of action of 1,3-Benzoxazol-2-YL [(7-isobutyl-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl] sulfide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, thereby exerting its anti-inflammatory and antioxidant effects.
Comparaison Avec Des Composés Similaires
Composés similaires
Benzoxazole : Un analogue plus simple avec une structure cyclique d'oxazole fusionnée au benzène.
Pyrrolotriazolopyrimidine : Un composé apparenté avec une structure tricyclique similaire.
Benzimidazole : Un analogue avec l'oxygène remplacé par un azote.
Benzothiazole : Un analogue avec l'oxygène remplacé par un soufre.
Unicité
Le sulfure de (7-isobutyl-8,9-diméthyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)méthyl-1,3-benzoxazol-2-YL est unique en raison de sa combinaison de caractéristiques structurales du benzoxazole et de la pyrrolotriazolopyrimidine. Cette structure unique confère des propriétés chimiques et biologiques spécifiques, ce qui en fait un composé précieux pour la recherche et le développement dans divers domaines.
Propriétés
Formule moléculaire |
C21H22N6OS |
|---|---|
Poids moléculaire |
406.5 g/mol |
Nom IUPAC |
2-[[11,12-dimethyl-10-(2-methylpropyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]methylsulfanyl]-1,3-benzoxazole |
InChI |
InChI=1S/C21H22N6OS/c1-12(2)9-26-14(4)13(3)18-19(26)22-11-27-20(18)24-17(25-27)10-29-21-23-15-7-5-6-8-16(15)28-21/h5-8,11-12H,9-10H2,1-4H3 |
Clé InChI |
WZCMQFBVBHHNFT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)CSC4=NC5=CC=CC=C5O4)CC(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide](/img/structure/B11319562.png)
![2-methyl-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]propanamide](/img/structure/B11319570.png)
![4-ethoxy-N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11319572.png)

![N-benzyl-7-(4-fluorophenyl)-N-methyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11319591.png)
![2-ethyl-4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]-5,6,7,8-tetrahydrophthalazin-1(2H)-one](/img/structure/B11319599.png)

![N-(4-fluorophenyl)-N-[(4-methyl-5-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]methanesulfonamide](/img/structure/B11319612.png)

![1-{2-[(4-chlorophenoxy)methyl]-1H-benzimidazol-1-yl}-3-(4-methylphenoxy)propan-2-ol](/img/structure/B11319623.png)
![N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11319628.png)
![5-{4-[(2-chlorophenyl)carbonyl]piperazin-1-yl}-2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11319630.png)
![N-(4-Fluorophenyl)-N-[(5-{[2-oxo-2-(piperidin-1-YL)ethyl]sulfanyl}-4-(prop-2-EN-1-YL)-4H-1,2,4-triazol-3-YL)methyl]methanesulfonamide](/img/structure/B11319632.png)
![N-(3-acetylphenyl)-2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11319645.png)
